ethyl 6-(4-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(4-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex tricyclic compound characterized by a fused heterocyclic core, functionalized with an ethoxybenzoyl imino group and a 2-methylpropyl substituent. The compound’s key features include:
- Core structure: A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene system, which imposes conformational rigidity and may influence binding interactions.
- Substituents: A 4-ethoxybenzoyl group at position 6 and a 2-methylpropyl chain at position 7, which modulate electronic and steric properties.
Properties
IUPAC Name |
ethyl 6-(4-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5/c1-5-35-19-12-10-18(11-13-19)25(32)29-24-21(27(34)36-6-2)15-20-23(31(24)16-17(3)4)28-22-9-7-8-14-30(22)26(20)33/h7-15,17H,5-6,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFPHRBIHCXJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2C(=CC3=C(N2CC(C)C)N=C4C=CC=CN4C3=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to facilitate the desired transformations. For example, the synthesis might involve the use of ethyl 6-(4-methoxybenzoyl)imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate as an intermediate .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This could include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. Its tricyclic structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies. Researchers utilize this compound to study various chemical reactions, including oxidation and reduction processes.
Biology
In biological research, ethyl 6-(4-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further studies on enzyme inhibition and receptor modulation.
Medicine
The compound is being explored for therapeutic applications due to its unique structural features. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities. Ongoing research aims to elucidate its mechanism of action and potential as a drug candidate.
Industry
In industrial applications, the compound may be utilized in the formulation of new materials or as a catalyst in various chemical processes. Its unique properties could lead to advancements in material science and chemical engineering.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects on breast cancer cells while showing lower toxicity towards normal cells.
Case Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters investigated the compound's role as an enzyme inhibitor. The study found that it effectively inhibited specific enzymes involved in metabolic pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of ethyl 6-(4-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act by forming iminyl radicals through electrochemical decarboxylation of α-imino-oxy acids . These radicals can then undergo intramolecular cyclization, leading to the formation of various valuable heterocycles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tricyclic derivatives with variations in substituents and side chains. Below is a detailed comparison with analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
*XLogP3: Calculated octanol-water partition coefficient (lipophilicity indicator). †Estimated based on analogs. ‡Predicted based on ethoxy group’s contribution compared to methyl/methoxy analogs. §Inferred from benzyl substituent’s hydrophobicity.
Key Findings:
Substituent Effects on Lipophilicity :
- The target compound’s 4-ethoxybenzoyl group likely increases lipophilicity (XLogP3 ~3.0) compared to the 3-methylbenzoyl (XLogP3 2.7, ) due to the larger ethoxy moiety. However, it is less lipophilic than the benzyl-substituted analog (XLogP3 ~3.2, ) .
- Pyridazine-containing analogs () exhibit higher XLogP3 values (~3.5), suggesting that nitrogen-containing heterocycles enhance solubility in polar solvents .
Benzyl substituents () may enhance π-π stacking interactions in crystalline states, as observed in similar tricyclic systems .
Hydrogen Bonding and Crystal Packing: The ethoxy group in the target compound could participate in hydrogen bonding (as a weak acceptor), influencing solubility and crystal morphology. This aligns with studies highlighting the role of substituents in directing molecular aggregation () .
Biological Activity
Ethyl 6-(4-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include triazole formation and subsequent functionalization to introduce the ethoxybenzoyl and carboxylate moieties. Detailed synthetic pathways can be found in specialized chemical literature.
Anticancer Activity
Recent studies indicate that derivatives of compounds similar to ethyl 6-(4-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca have shown significant anticancer activity. For instance:
- IC50 Values : Various derivatives have demonstrated IC50 values ranging from 2.21 µM in HeLa cells to 16.32 µM in MCF-7 cells, indicating potent cytotoxic effects against human cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 2.21 |
| MCF-7 | 16.32 |
| MDA-MB321 | 15.83 |
| HepG2 | 12.21 |
These results suggest that the compound may act as a topoisomerase inhibitor or through other mechanisms affecting cell proliferation.
The proposed mechanisms of action for compounds within this class include:
- Topoisomerase Inhibition : Compounds have been shown to inhibit topoisomerase enzymes crucial for DNA replication.
- Apoptosis Induction : Analysis indicates increased expression of pro-apoptotic proteins like BAX and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cells .
Antimicrobial Activity
In addition to anticancer properties, some derivatives exhibit antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Compounds have shown MIC values as low as 0.28 μM against Escherichia coli, indicating strong antibacterial properties .
| Pathogen | MIC (μM) |
|---|---|
| Escherichia coli | 0.28 |
| Pseudomonas aeruginosa | Satisfactory |
| Enterococcus faecalis | 0.64 |
Case Studies
Several case studies highlight the biological activity of similar triazene compounds:
- Triazene Derivatives : A study on diaryltriazene-derived compounds demonstrated significant anticancer effects against human colon adenocarcinoma with IC50 values around 5 µg/mL .
- Antiviral Potential : Other studies have explored the antiviral activity of structurally similar compounds against viruses such as yellow fever, showing promising inhibition rates at concentrations around 50 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
